molecular formula C5H9NO3 B15201974 (S)-5-(Methoxymethyl)oxazolidin-2-one

(S)-5-(Methoxymethyl)oxazolidin-2-one

Cat. No.: B15201974
M. Wt: 131.13 g/mol
InChI Key: XUOARDLJYIUVLJ-BYPYZUCNSA-N
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Description

(S)-5-(Methoxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Methoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound .

Mechanism of Action

The mechanism of action of (S)-5-(Methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidinone derivatives can inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly relevant in the context of antimicrobial activity.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(5S)-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1

InChI Key

XUOARDLJYIUVLJ-BYPYZUCNSA-N

Isomeric SMILES

COC[C@@H]1CNC(=O)O1

Canonical SMILES

COCC1CNC(=O)O1

Origin of Product

United States

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